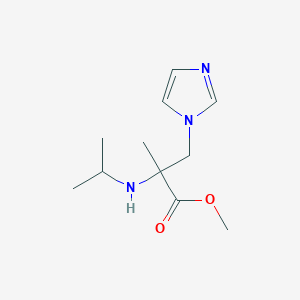

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate

CAS No.:

Cat. No.: VC20439748

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | methyl 3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3 |

| Standard InChI Key | PYLLVKPIMSDAFE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(C)(CN1C=CN=C1)C(=O)OC |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the imidazole ring, introduction of the isopropylamino group, and esterification to form the methyl ester. Common reagents might include imidazole precursors, isopropylamine, and esterification agents like methanol in the presence of acid or base catalysts.

Potential Applications

Compounds with similar structures are often explored in pharmaceutical research due to their potential biological activities. The imidazole ring is found in many drugs, contributing to their therapeutic effects. The isopropylamino group can enhance bioavailability and interaction with biological targets.

| Application Area | Potential Role |

|---|---|

| Pharmaceuticals | Biological activity, drug targeting. |

| Chemical Synthesis | Intermediate or building block. |

Research Findings and Challenges

While specific research findings on Methyl 3-(1H-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate are not available, studies on related compounds highlight the importance of structural modifications in achieving desired biological activities. Challenges include optimizing synthesis routes for efficiency and yield, as well as evaluating the compound's stability and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume